6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.258 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to a picolinamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves the reaction of 6-amino-3-cyclopropoxy picolinic acid with N,N-dimethylamine under specific reaction conditions. The process may include steps such as esterification, amidation, and cyclization to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological tool.
Mechanism of Action
The mechanism of action of 6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide: Similar structure with an aminomethyl group instead of an amino group.
6-Amino-1,3-dimethyluracil: Contains a similar amino group but with a different core structure.
Uniqueness
6-Amino-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its specific combination of functional groups and its cyclopropoxy moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
6-amino-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11(15)10-8(16-7-3-4-7)5-6-9(12)13-10/h5-7H,3-4H2,1-2H3,(H2,12,13) |
InChI Key |
ZQHDKQFQLKSOOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)N)OC2CC2 |
Origin of Product |
United States |
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